molecular formula C11H8BrClFN3 B1492747 5-Bromo-4-chloro-6-(4-fluorobenzyl)pyrimidin-2-amine CAS No. 2098093-29-7

5-Bromo-4-chloro-6-(4-fluorobenzyl)pyrimidin-2-amine

Cat. No. B1492747
M. Wt: 316.55 g/mol
InChI Key: WCFHLWLKTWWJCT-UHFFFAOYSA-N
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Description

The compound “5-Bromo-4-chloro-6-(4-fluorobenzyl)pyrimidin-2-amine” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .

Scientific Research Applications

Chemical Synthesis and Reactivity

  • Regioselective Reactions and Synthesis of Novel Compounds: Research on pyrimidine derivatives, including compounds structurally related to 5-Bromo-4-chloro-6-(4-fluorobenzyl)pyrimidin-2-amine, demonstrates their utility in regioselective reactions. These reactions facilitate the synthesis of novel compounds by manipulating functional groups at specific positions on the pyrimidine ring, enabling the creation of a diverse array of derivatives for further evaluation (Zanatta et al., 2005; Doulah et al., 2014).

Biological Activity

  • Antimicrobial Properties: A study on derivatives of pyrimidines, similar to 5-Bromo-4-chloro-6-(4-fluorobenzyl)pyrimidin-2-amine, uncovered significant antimicrobial activity. These compounds demonstrated efficacy against a variety of bacterial and fungal strains, indicating potential as leads for developing new antimicrobial agents (Ranganatha et al., 2018).

Quantum Chemical Characterization

  • Hydrogen Bonding Sites Identification: Quantum chemical methods have been applied to analogs of 5-Bromo-4-chloro-6-(4-fluorobenzyl)pyrimidin-2-amine to identify hydrogen bonding sites. This information is crucial for understanding the compound's interaction with biological molecules, which could be leveraged to design more effective drugs (Traoré et al., 2017).

Pesticidal Activity

  • Design and Evaluation of Pesticides: Novel pyrimidin-4-amine derivatives, related to 5-Bromo-4-chloro-6-(4-fluorobenzyl)pyrimidin-2-amine, containing a 5-(trifluoromethyl)-1,2,4-oxadiazole moiety have shown excellent pesticidal activity. These studies indicate the potential for developing new, effective pesticides based on structural modifications of the pyrimidine core (Liu et al., 2021).

properties

IUPAC Name

5-bromo-4-chloro-6-[(4-fluorophenyl)methyl]pyrimidin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8BrClFN3/c12-9-8(16-11(15)17-10(9)13)5-6-1-3-7(14)4-2-6/h1-4H,5H2,(H2,15,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCFHLWLKTWWJCT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC2=C(C(=NC(=N2)N)Cl)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8BrClFN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-4-chloro-6-(4-fluorobenzyl)pyrimidin-2-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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